molecular formula C7H9ClN2 B1603436 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride CAS No. 651558-51-9

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Cat. No. B1603436
CAS RN: 651558-51-9
M. Wt: 156.61 g/mol
InChI Key: OLSODEICZBRTGO-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is a compound with the CAS Number: 147740-02-1 . It has a molecular weight of 193.08 and its IUPAC name is 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride . The compound is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2.2ClH/c1-2-6-4-8-5-7(6)9-3-1;;/h1-3,8H,4-5H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H332-H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. One of the primary interactions is with receptor-interacting protein kinase 1 (RIPK1), where it exhibits potent inhibitory activity . This interaction is significant because RIPK1 is involved in necroptosis, a form of programmed cell death. By inhibiting RIPK1, this compound can modulate cell death pathways, making it a potential therapeutic agent for diseases involving necroptosis.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to exhibit anti-necroptotic activity in both human and mouse cellular assays . This compound influences cell function by inhibiting key signaling pathways involved in cell death, thereby promoting cell survival. Additionally, it can impact gene expression and cellular metabolism by modulating the activity of specific enzymes and proteins involved in these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly receptor-interacting protein kinase 1 (RIPK1). By binding to RIPK1, this compound inhibits its activity, preventing the initiation of necroptosis . This inhibition is crucial for its anti-necroptotic effects, as it disrupts the signaling cascade that leads to programmed cell death. Additionally, this compound may also influence other cellular pathways by interacting with different proteins and enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are essential factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimental use . Its degradation over time can lead to a decrease in its efficacy, necessitating careful monitoring and storage to maintain its activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit necroptosis without causing significant adverse effects . At higher doses, it may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies in animal models have shown that there is a threshold effect, where the compound’s efficacy plateaus, and increasing the dosage beyond this point does not enhance its therapeutic benefits.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its activity. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different cellular compartments can influence its efficacy and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications.

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.ClH/c1-2-6-4-8-5-7(6)9-3-1;/h1-3,8H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSODEICZBRTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596814
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

651558-51-9
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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